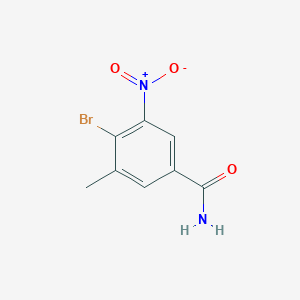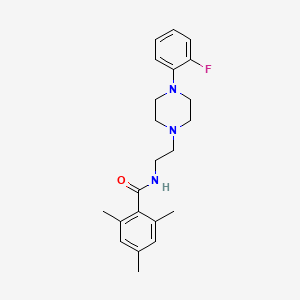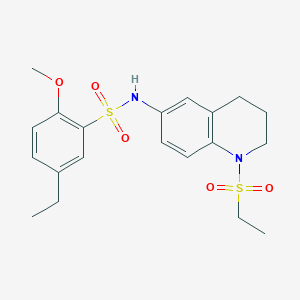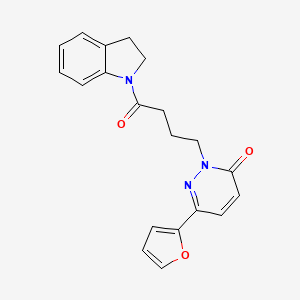
4-Bromo-3-methyl-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methyl-5-nitrobenzamide is a chemical compound with the CAS Number: 1807208-72-5 . It has a molecular weight of 259.06 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-Bromo-3-methyl-5-nitrobenzamide is1S/C8H7BrN2O3/c1-4-2-5 (8 (10)12)3-6 (7 (4)9)11 (13)14/h2-3H,1H3, (H2,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula, which is C8H7BrN2O3 . Physical And Chemical Properties Analysis
4-Bromo-3-methyl-5-nitrobenzamide is a solid at room temperature . It has a molecular weight of 259.06 .Aplicaciones Científicas De Investigación
Crystal Engineering with Hydrogen and Halogen Bonds
In the field of crystal engineering, hydrogen and halogen bonds play a crucial role in designing complex structures. The study by Saha, Nangia, and Jaskólski (2005) highlights the utilization of molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions, showcasing the intricate balance between polarizability and interaction predictability in crystal design. This research underscores the potential of utilizing specific chemical interactions to engineer desired crystal structures for various scientific applications, such as material science and drug design (Saha, Nangia, & Jaskólski, 2005).
Metabolism of Herbicides
The metabolism of bromoxynil, a widely used herbicide, by Klebsiella pneumoniae subsp. ozaenae is an interesting study of how microorganisms can degrade environmental pollutants. Although 4-Bromo-3-methyl-5-nitrobenzamide is not directly mentioned, understanding the metabolic pathways of similar compounds can inform bioremediation strategies for the removal of harmful substances from the environment (Mcbride, Kenny, & Stalker, 1986).
Designing Ternary Cocrystals
In another example of crystal engineering, Tothadi and Desiraju (2013) describe the isolation of ternary cocrystals mediated by amide-acid and halogen bonds, which are crucial for designing materials with desired properties. This research further illustrates how chemical compounds like 4-Bromo-3-methyl-5-nitrobenzamide can be instrumental in the development of new materials with specific physical characteristics (Tothadi & Desiraju, 2013).
Molecular Docking and Vibrational Spectroscopic Analysis
Dwivedi and Kumar (2019) conducted a study on N-(4-Bromophenyl)-4-nitrobenzamide, closely related to 4-Bromo-3-methyl-5-nitrobenzamide, focusing on its molecular docking, vibrational spectroscopic analysis, and potential use in electro-optical applications. This research showcases the compound's relevance in pharmaceuticals, highlighting its potential as an antibacterial drug and its properties that could be leveraged in electro-optical applications (Dwivedi & Kumar, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-3-methyl-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-4-2-5(8(10)12)3-6(7(4)9)11(13)14/h2-3H,1H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHXBPXTQUXLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2703550.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703551.png)
![7-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2703554.png)




![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2703562.png)


![(E)-3-(2-Chloropyridin-4-yl)-N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]prop-2-enamide](/img/structure/B2703565.png)